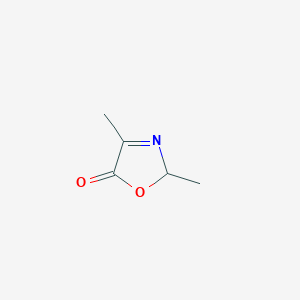
Dimethyl-5-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-5-oxazolone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolone family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-5-oxazolone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazolones using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazolones .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-5-oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions may vary.
Substitution: Substitution reactions often involve nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl-5-oxazolone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl-5-oxazolone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the oxazolone ring, which can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
Dimethyl-5-oxazolone can be compared with other oxazolone derivatives and similar heterocyclic compounds:
Oxazoline: The precursor to oxazolones, oxazolines are less reactive and require oxidation to form oxazolones.
Thiazole: Contains sulfur instead of oxygen, resulting in different chemical properties and applications.
Uniqueness: this compound’s unique combination of the oxazolone ring and dimethyl substitution imparts specific reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
89323-90-0 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2,4-dimethyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H7NO2/c1-3-5(7)8-4(2)6-3/h4H,1-2H3 |
InChI Key |
SNDSTONKOZQHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



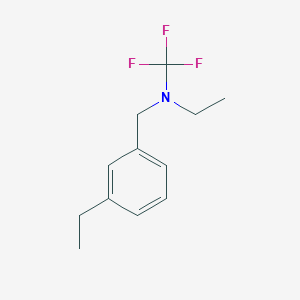
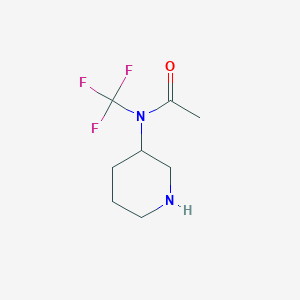

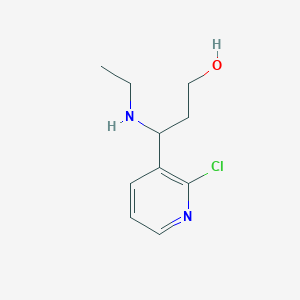
![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)
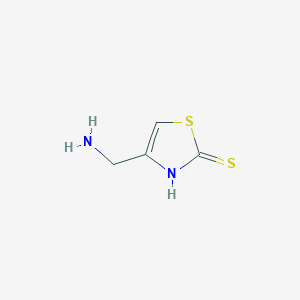
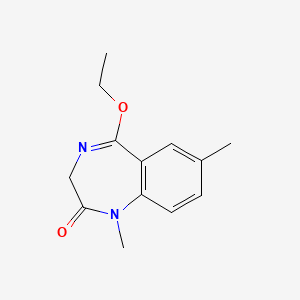

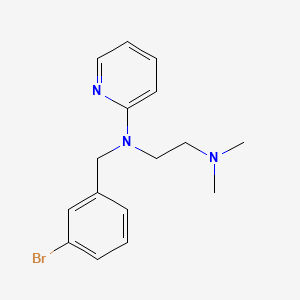

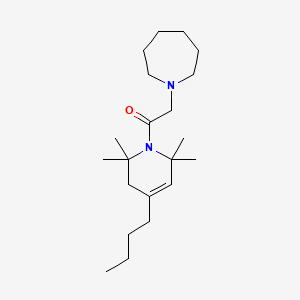

![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
